Molecular Weight & Lipophilicity Differentiation
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate (C12) exhibits a quantifiably higher molecular weight and lipophilicity compared to its shorter-chain decanoate (C10) and hexanoate (C6) analogs. The calculated logP (octanol-water partition coefficient) for the dodecanoate ester is approximately 5.1, which is significantly greater than the logP values of ~4.3 for the decanoate and ~2.9 for the hexanoate [1]. This difference directly impacts solubility and partitioning behavior in multi-phasic food systems.
C10: MW 297.5 g/mol, logP ~4.3
C6: MW 241.4 g/mol, logP ~2.9
| Evidence Dimension | Molecular Weight and Lipophilicity (logP) |
|---|---|
| Target Compound Data | Molecular Weight: 325.51 g/mol; logP: ~5.1 (calculated) |
| Comparator Or Baseline | Decanoate analog (C10): MW 297.46 g/mol, logP ~4.3; Hexanoate analog (C6): MW 241.35 g/mol, logP ~2.9 |
| Quantified Difference | MW increase: +9.4% vs. decanoate, +34.9% vs. hexanoate; logP increase: +0.8 vs. decanoate, +2.2 vs. hexanoate |
| Conditions | Computational prediction using standard algorithms for logP and molecular weight calculation |
Why This Matters
Higher lipophilicity and molecular weight indicate a slower release and longer retention in lipid-based food matrices, making the dodecanoate ester more suitable for applications requiring sustained flavor perception and resistance to steam distillation loss during thermal processing.
- [1] Calculated using ACD/Labs Percepta Platform. Physicochemical property predictions for 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters. View Source
